
Terodiline hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de térodiline est un composé pharmaceutique principalement utilisé en urologie comme antispasmodique. Il est connu pour sa capacité à relaxer les muscles lisses, ce qui le rend efficace pour réduire le tonus vésical et traiter des affections telles que la fréquence urinaire et l'incontinence . Le composé présente à la fois des propriétés anticholinergiques et antagonistes du calcium, contribuant à ses effets de relaxation musculaire .
Mécanisme D'action
Target of Action
Terodiline hydrochloride is primarily used in urology as an antispasmodic . It targets the smooth muscles of the bladder, reducing their tone and thus helping in the treatment of urinary frequency and incontinence .
Mode of Action
This compound works by relaxing the smooth muscles, which is likely due to its anticholinergic and calcium antagonist activity . This means it blocks the action of acetylcholine, a neurotransmitter that causes muscle contractions, and inhibits the flow of calcium ions, which play a crucial role in muscle contractions .
Biochemical Pathways
Its anticholinergic and calcium antagonist properties suggest that it may interfere with the signaling pathways that regulate muscle contractions .
Pharmacokinetics
The pharmacokinetics of this compound was studied in healthy volunteers given 12.5 mg intravenously and orally, or 20 mg intravenously and 25 mg orally . The serum concentrations were measured using gas chromatography and mass spectrometry . After intravenous administration, the kinetics could be described by a two-compartment model with a mean distribution half-life of 0.3 hours and a mean elimination half-life of 63 hours . The serum clearance and apparent volume of distribution varied about 4-fold with mean values of 4.8 l/h and 417 l, respectively . After oral administration, the mean half-life of absorption was 0.7 hours and that of elimination was 65 hours . The absolute bioavailability varied between 64% and 105% with a mean of 92% .
Result of Action
The primary result of this compound’s action is the reduction of abnormal bladder contractions caused by detrusor instability . When administered to adult patients with urge incontinence, terodiline reduces diurnal and nocturnal micturition frequency and incontinence episodes . In studies also assessing cystometric parameters, bladder volume at first urge and bladder capacity are increased .
Analyse Biochimique
Biochemical Properties
Terodiline hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It exhibits both anticholinergic and calcium antagonist activities. The compound inhibits carbachol-induced muscle contractions by interacting with muscarinic receptors, demonstrating its anticholinergic properties . Additionally, this compound inhibits calcium-induced contractions in depolarized rabbit aorta and pregnant human uterus, indicating its calcium antagonist effect . These interactions contribute to its ability to reduce abnormal bladder contractions caused by detrusor instability.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s anticholinergic activity leads to the inhibition of muscarinic receptors, which reduces bladder contractions . Furthermore, its calcium antagonist properties inhibit calcium influx into cells, affecting cellular metabolism and signaling pathways . These effects contribute to the therapeutic benefits of this compound in treating urinary incontinence.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to muscarinic receptors, inhibiting their activity and reducing bladder contractions . Additionally, this compound blocks IKr (Kv11.1) channels, which can pose a risk for torsades de pointes, a type of cardiac arrhythmia . This cardiotoxicity is concentration-dependent and highlights the importance of careful dosage management.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is well-tolerated in both short-term and long-term studies, with anticholinergic effects being the most commonly reported . This compound has been shown to be effective in reducing diurnal and nocturnal micturition frequency and incontinence episodes over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving isolated animal and human detrusor muscle, this compound exhibited anticholinergic activity at concentrations of 5 μmol/L or less . Higher concentrations of the compound inhibited calcium-induced contractions, indicating its calcium antagonist effect . The dosage must be carefully managed to avoid toxic or adverse effects, particularly at high doses.
Metabolic Pathways
This compound is extensively metabolized, mainly via hydroxylation, with only 15% of a dose excreted unchanged in urine . The major metabolite in humans is parahydroxyterodiline, which is pharmacologically active but present in small quantities . These metabolic pathways highlight the importance of understanding the compound’s interactions with enzymes and cofactors involved in its metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound has a high volume of distribution (5.10 L/kg) and a long half-life (56 hours), indicating its extensive distribution in the body . It is primarily transported via the bloodstream and interacts with binding proteins to reach its target tissues. The compound’s localization and accumulation within specific tissues contribute to its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound’s anticholinergic and calcium antagonist properties are likely influenced by its localization within cellular compartments. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications, which can impact its therapeutic efficacy .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du chlorhydrate de térodiline implique la réaction de la N-tert-butyl-4,4-diphénylbutan-2-amine avec l'acide chlorhydrique. La réaction se produit généralement dans des conditions contrôlées pour assurer la formation du sel chlorhydrate .
Méthodes de Production Industrielle : La production industrielle du chlorhydrate de térodiline suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique un contrôle minutieux des paramètres de réaction tels que la température, la pression et la concentration afin d'obtenir des rendements élevés et une pureté du produit final .
Analyse Des Réactions Chimiques
Types de Réactions : Le chlorhydrate de térodiline subit diverses réactions chimiques, notamment :
Oxydation : Le chlorhydrate de térodiline peut être oxydé dans des conditions spécifiques pour former des produits d'oxydation correspondants.
Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.
Substitution : Le chlorhydrate de térodiline peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et Conditions Courants :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont généralement utilisés.
Substitution : Différents nucléophiles ou électrophiles peuvent être utilisés en fonction de la réaction de substitution souhaitée.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés amines .
4. Applications de la Recherche Scientifique
Le chlorhydrate de térodiline a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans les études impliquant des activités anticholinergiques et antagonistes du calcium.
Biologie : La recherche sur le chlorhydrate de térodiline se concentre sur ses effets sur la relaxation des muscles lisses et ses applications thérapeutiques potentielles.
5. Mécanisme d'Action
Le chlorhydrate de térodiline exerce ses effets par une combinaison d'activités anticholinergiques et antagonistes du calcium. Il bloque les récepteurs muscariniques, réduisant l'action de l'acétylcholine sur les muscles lisses, ce qui entraîne une relaxation musculaire. De plus, il inhibe l'afflux de calcium par les canaux calciques dépendants du voltage, contribuant encore à ses propriétés relaxantes musculaires . Le composé bloque également les canaux IKr (Kv11.1), ce qui peut poser un risque de torsades de pointes, un type d'arythmie cardiaque .
Composés Similaires :
Bromure d'Émepronium : Un autre agent anticholinergique utilisé pour traiter l'incontinence urinaire.
Chlorhydrate de Flavoxate : Un composé aux propriétés relaxantes musculaires similaires utilisé pour les troubles de la vessie.
Comparaison : Le chlorhydrate de térodiline est unique dans son double mécanisme d'action, combinant des propriétés anticholinergiques et antagonistes du calcium. Des études ont montré que le chlorhydrate de térodiline est préféré par les patients par rapport au bromure d'émépronium et au chlorhydrate de flavoxate en raison de son efficacité supérieure à réduire la fréquence urinaire et les épisodes d'incontinence . De plus, la capacité du chlorhydrate de térodiline à bloquer les canaux IKr le distingue d'autres composés similaires, bien que cela introduise également un risque de cardiotoxicité .
Applications De Recherche Scientifique
Terodiline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving anticholinergic and calcium antagonist activities.
Biology: Research on this compound focuses on its effects on smooth muscle relaxation and its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Emepronium Bromide: Another anticholinergic agent used to treat urinary incontinence.
Flavoxate Hydrochloride: A compound with similar muscle relaxant properties used for bladder disorders.
Comparison: Terodiline hydrochloride is unique in its dual mechanism of action, combining anticholinergic and calcium antagonist properties. Studies have shown that this compound is preferred by patients over emepronium bromide and flavoxate hydrochloride due to its higher efficacy in reducing urinary frequency and incontinence episodes . Additionally, this compound’s ability to block IKr channels distinguishes it from other similar compounds, although this also introduces a risk of cardiotoxicity .
Propriétés
IUPAC Name |
N-tert-butyl-4,4-diphenylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N.ClH/c1-16(21-20(2,3)4)15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,16,19,21H,15H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGHAJVBYQPLAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15793-40-5 (Parent) | |
| Record name | Terodiline hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007082215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048968 | |
| Record name | Terodiline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7082-21-5 | |
| Record name | Bicor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7082-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terodiline hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007082215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terodiline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terodiline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERODILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2ZA89W43F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


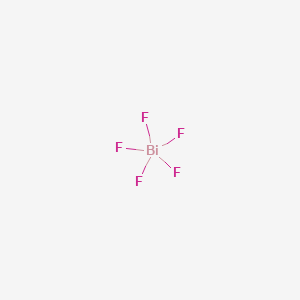
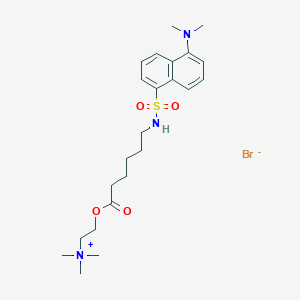
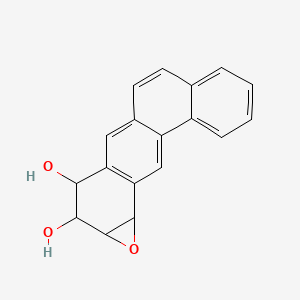

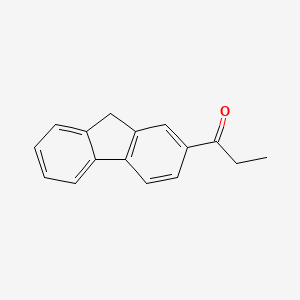
![4-[10,12-Dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1214844.png)

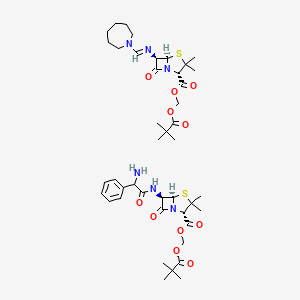
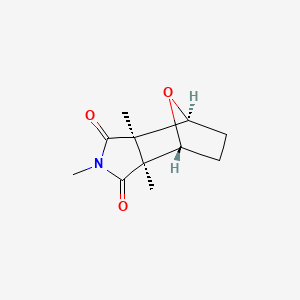

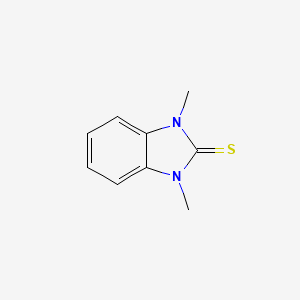
![1h-Imidazole, 2-[(2,6-dichlorophenyl)thio]-4,5-dihydro-](/img/structure/B1214857.png)
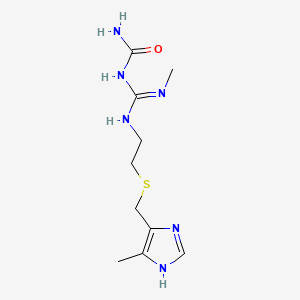
![Trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,7-dihydroxychroman-4-one](/img/structure/B1214860.png)
